3-(cyclopropylmethyl)-1-ethyl-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
Synthetic approaches to similar triazole derivatives often involve multi-step reactions, starting from readily available precursors. These processes might include the construction of the triazole ring through cycloaddition reactions or substituting pre-formed triazole cores with different side chains to introduce the cyclopropylmethyl and ethyl-thiazolyl groups. Studies on related compounds provide examples of efficient syntheses that could be adapted for the target molecule (Boechat et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by significant delocalization of π-electron density within the triazole ring, as well as non-planarity between the heteroaryl rings, which impacts their chemical reactivity and physical properties. X-ray diffraction techniques have been employed to elucidate the crystal structures of similar compounds, revealing intricate details about their molecular geometries (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, including substitutions, cycloadditions, and redox reactions, depending on the functional groups present. The reactivity can be influenced by the electronic nature of the triazole ring and the steric effects of the substituents. For instance, the presence of a cyclopropylmethyl group might affect the molecule's reactivity towards nucleophilic substitutions or electrophilic additions (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting point, solubility, and crystallinity, are closely related to their molecular structures. The arrangement of atoms and the presence of different functional groups significantly influence these properties. Studies on similar compounds can provide valuable insights into how structural variations impact the physical characteristics of these molecules (Boechat et al., 2010).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity in various chemical environments, are determined by the electron-donating or withdrawing nature of the substituents attached to the triazole core. The interaction of these molecules with different chemical reagents, their stability under various conditions, and their potential to undergo specific reactions are critical for their application in synthesis and medicinal chemistry (Sharba et al., 2005).
properties
IUPAC Name |
5-[5-(cyclopropylmethyl)-2-ethyl-1,2,4-triazol-3-yl]-2-ethyl-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-4-12-15-9(3)13(19-12)14-16-11(8-10-6-7-10)17-18(14)5-2/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAONNKVSSXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NN2CC)CC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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